2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide
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Description
2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClNO2 and its molecular weight is 349.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds and their structural analysis has been explored, with studies revealing insights into their chemical properties and potential applications. For example, novel benzimidazole derivatives have been synthesized and characterized, showing potential as corrosion inhibitors for carbon steel in acidic environments (Rouifi et al., 2020).
Photovoltaic and Optical Properties
- Research has delved into the photovoltaic efficiency and light harvesting capabilities of benzothiazolinone acetamide analogs, suggesting their use as photosensitizers in dye-sensitized solar cells (Mary et al., 2020). Additionally, the nonlinear optical properties of crystalline acetamide structures have been investigated, indicating their potential in photonic applications (Castro et al., 2017).
Antitumor and Proapoptotic Effects
- Certain derivatives have demonstrated promising antitumor and proapoptotic effects, as observed in Ehrlich ascites tumor cells. These findings suggest potential clinical applications in cancer therapy (Prabhakar et al., 2006).
Antibacterial Properties
- The antibacterial activity of specific derivatives has been studied, with some compounds showing moderate to good activity against both gram-positive and gram-negative bacteria. These findings indicate potential applications in combating bacterial infections (Desai et al., 2008).
Crystallography and Molecular Structure
- The crystal structures of related acetamides have been determined, offering valuable information on their molecular arrangements and interactions. This knowledge is crucial for understanding their chemical behavior and potential applications in various fields (Praveen et al., 2013).
Properties
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTXFEWSANANEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.